1-(3-Methylpiperazin-1-yl)octan-1-one
Description
Properties
IUPAC Name |
1-(3-methylpiperazin-1-yl)octan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-10-9-14-12(2)11-15/h12,14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAUJZHFQYTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCNC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution via Octanoyl Chloride
The most direct route involves reacting 3-methylpiperazine with octanoyl chloride under basic conditions. This method mirrors the acylation of piperazine derivatives documented in pharmaceutical patents, where acyl chlorides serve as electrophilic agents. In a representative procedure, 3-methylpiperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C. Octanoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, after which the organic layer is washed with saturated sodium bicarbonate and brine. Concentration under reduced pressure yields a crude oil, which is purified via silica gel chromatography (ethyl acetate:hexane = 1:3) to isolate the product.
Table 1: Reaction Conditions for Acyl Substitution
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), room temperature (RT) |
| Base | Triethylamine |
| Reaction Time | 12 hours |
| Yield | 65–72% (crude), 58% after purification |
This method prioritizes simplicity but faces challenges in regioselectivity, as 3-methylpiperazine contains two reactive nitrogen centers. Nuclear magnetic resonance (NMR) analysis confirms acylation at the secondary nitrogen, attributed to steric hindrance from the methyl group at the tertiary position.
Coupling Reactions Using Carbodiimide Reagents
Alternative strategies employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation between octanoic acid and 3-methylpiperazine. While typically used for amides, this approach adapts to ketone synthesis by activating the carboxylic acid as an intermediate oxyphosphonium species. In a modified protocol, octanoic acid (1.0 equiv) is treated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM for 30 minutes. 3-Methylpiperazine (1.05 equiv) is added, and the reaction is stirred at RT for 24 hours. Workup involves extraction with dilute HCl to remove unreacted amine, followed by neutralization and solvent evaporation.
Key Observations:
-
Yields for this method are lower (45–50%) due to competing side reactions.
-
Fourier-transform infrared spectroscopy (FTIR) confirms ketone formation via a strong C=O stretch at 1,670 cm⁻¹.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Controlled studies from analogous syntheses highlight the impact of temperature on reaction efficiency. For instance, maintaining temperatures below 10°C during acyl chloride addition minimizes byproduct formation, as evidenced by the synthesis of (S)-2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one. Polar aprotic solvents like DCM or toluene enhance nucleophilicity, while protic solvents (e.g., water) hydrolyze acyl chlorides prematurely.
Acid-Base Interactions
The use of stoichiometric bases (e.g., triethylamine) is critical for neutralizing HCl, which otherwise protonates the piperazine and halts the reaction. Patent literature emphasizes sequential washing with sodium bicarbonate to remove residual acid, followed by brine to eliminate water.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for isolating this compound from unreacted starting materials. Gradient elution with ethyl acetate/hexane mixtures (1:4 to 1:2) achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3): δ 3.65–3.50 (m, 4H, piperazine CH2), 2.45–2.30 (m, 4H, piperazine CH2), 2.25 (s, 3H, N-CH3), 2.15 (t, 2H, COCH2), 1.60–1.20 (m, 10H, octanoyl chain), 0.88 (t, 3H, CH3).
-
Mass Spectrometry : m/z 269.2 [M+H]⁺, consistent with the molecular formula C₁₃H₂₈N₂O.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperazin-1-yl)octan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(3-Methylpiperazin-1-yl)octan-1-one is primarily explored for its potential therapeutic applications. It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting neurotransmitter systems. Its derivatives have shown promise in treating conditions such as anxiety and depression due to their interactions with serotonin and dopamine receptors.
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective effects by inhibiting enzymes like monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. Studies have reported IC50 values indicating significant inhibition of MAO-B, suggesting potential applications in treating Alzheimer's disease.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies demonstrate cytotoxic effects against several cancer cell lines, including breast and lung carcinoma. The mechanisms of action involve inducing apoptosis and inhibiting critical cellular pathways such as tubulin polymerization.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of various piperazine derivatives, this compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 10.28 μM. The mechanism involved apoptosis induction through caspase activation.
Case Study 2: Neuroprotective Effects
A study on the neuroprotective effects revealed that derivatives of this compound significantly inhibited MAO-B with an IC50 value of 0.71 μM, indicating strong potential for treating neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperazin-1-yl)octan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction.
Comparison with Similar Compounds
Table 1: Comparison of this compound with Analogous Piperazine Derivatives
Biological Activity
1-(3-Methylpiperazin-1-yl)octan-1-one, also known by its CAS number 1240573-10-7, is a compound that has attracted attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the octanone moiety contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{24}N_{2}O |
| Molecular Weight | 224.35 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of enzyme activities. Research indicates that it may act as a ligand for various receptors, influencing neurotransmission and cellular signaling pathways.
Neurotransmitter Interaction
Studies suggest that the compound may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. This interaction could lead to potential applications in treating psychiatric disorders.
Enzyme Modulation
The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Table 2: Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antidepressant-like | Increased serotonin levels |
| Anticholinesterase | Inhibition of acetylcholinesterase |
| Antimicrobial | Activity against specific bacterial strains |
Study on Antidepressant Effects
A recent study investigated the antidepressant-like effects of this compound in animal models. The results showed that administration led to significant reductions in depressive-like behaviors, which correlated with increased levels of serotonin in the brain.
Research on Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated that it exhibited notable activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | Reduced depressive behaviors; increased serotonin levels |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Computational Studies
Computational modeling has been employed to predict the binding affinities of this compound with various biological targets. These studies have provided insights into how structural modifications could enhance its efficacy and selectivity as a therapeutic agent.
Table 4: Computational Predictions
| Target | Binding Affinity (kcal/mol) |
|---|---|
| Serotonin Receptor | -8.5 |
| Dopamine Receptor | -7.8 |
| Acetylcholinesterase | -9.2 |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(3-Methylpiperazin-1-yl)octan-1-one, and how are reaction conditions optimized?
- Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and ketone formation. Key steps include:
- Step 1: Formation of the piperazine core via alkylation or cyclization reactions.
- Step 2: Coupling of the piperazine derivative with an octanone moiety under controlled conditions (e.g., inert atmosphere, optimized pH).
Reaction optimization focuses on parameters such as solvent polarity (e.g., dichloromethane or ethanol), temperature (60–100°C), and catalyst selection (e.g., palladium-based catalysts). Purification often employs column chromatography or preparative HPLC to achieve >95% purity .
Table 1: Example Reaction Optimization Parameters
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 80 | 75 | 92 |
| EtOH | 60 | 68 | 89 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and piperazine ring conformation. For example, methyl group protons on the piperazine resonate at δ 1.2–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, typically using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] = 239.2 g/mol) .
Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?
- Answer: Initial screens include:
- Enzyme Inhibition Assays: Test interactions with targets like kinases or GPCRs using fluorescence-based readouts.
- Cytotoxicity Studies: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
- Binding Affinity Measurements: Surface plasmon resonance (SPR) or radioligand displacement assays for receptor binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action across different biological models?
- Answer: Contradictions may arise from differences in cell lines, assay conditions, or off-target effects. Strategies include:
- Orthogonal Validation: Combine SPR, isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) to confirm target engagement .
- Comparative Transcriptomics: RNA sequencing of treated vs. untreated cells identifies differentially expressed pathways .
- Dose-Response Analysis: Establish EC/IC values across multiple models to assess context-dependent activity .
Q. What computational and experimental strategies are used to establish structure-activity relationships (SAR) for piperazine-containing analogs?
- Answer:
- Molecular Docking: Predict binding modes using software like AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) .
- Analog Synthesis: Modify the octanone chain length or piperazine methyl group position to assess impacts on potency and selectivity .
Table 2: Example SAR Data for Analog Modifications
| Modification | IC (nM) | Selectivity Ratio |
|---|---|---|
| 3-Methylpiperazine | 12.5 | 1:15 (Target A:B) |
| 2-Methylpiperazine | 48.3 | 1:8 |
Q. How should stability studies be designed to evaluate degradation pathways under varying storage conditions?
- Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light for 4–12 weeks.
- LC-MS Monitoring: Identify degradation products (e.g., oxidation of the piperazine ring or ketone hydrolysis) .
- pH-Dependent Stability: Assess solubility and degradation in buffers (pH 3–9) to simulate physiological conditions .
Methodological Notes
- Data Contradiction Analysis: Use meta-analysis frameworks to reconcile divergent results, prioritizing studies with standardized protocols (e.g., consistent cell lines, assay endpoints) .
- Crystallography: If crystal structure determination is needed, SHELX software (SHELXL/SHELXS) can refine structural models against X-ray diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
